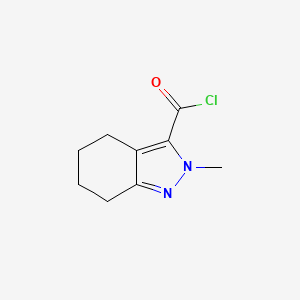

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride

Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride (C₉H₁₁ClN₂O) is a bicyclic heterocyclic compound featuring a partially saturated indazole core with a carbonyl chloride (-COCl) functional group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where acyl chloride groups enable nucleophilic acyl substitution reactions for amide or ester bond formation.

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBGZHDUHPJZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664842 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149591-34-4 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride typically involves the reaction of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the indazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the carbonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the indazole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Substitution: Amides, esters, and thioesters.

Reduction: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.

Oxidation: Various oxidized derivatives of the indazole ring.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl Chloride

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Functional Group : Sulfonyl chloride (-SO₂Cl)

- Key Properties :

- Higher molecular weight (234.7 g/mol) due to sulfur and additional oxygen atoms.

- Reactivity geared toward sulfonamide formation, useful in medicinal chemistry for protease inhibitor development.

- Structural data (SMILES:

CN1C(=C2CCCCC2=N1)S(=O)(=O)Cl) highlights the sulfonyl group’s electron-withdrawing nature, enhancing electrophilicity compared to carbonyl chloride .

- Applications : Used in R&D settings for high-throughput sulfonation reactions, as indicated by Accela’s product listings .

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

- Molecular Formula : C₉H₁₂N₂O

- Functional Group : Aldehyde (-CHO)

- Key Properties :

- Applications : Utilized in asymmetric synthesis and as a precursor for heterocyclic expansions .

Comparative Data Table

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and potential applications in therapeutic contexts.

- IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl chloride

- Molecular Formula : C9H11ClN2O

- Molecular Weight : 188.65 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction is performed in solvents such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride derivative .

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance yield and purity. This method allows for precise control over reaction conditions and minimizes human error during production .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor or modulator of specific enzymes and receptors. It has been shown to inhibit certain kinases and proteases involved in signal transduction pathways .

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit antimicrobial properties. For example, studies have shown that modifications to the indazole structure can enhance antibacterial efficacy against a range of pathogens .

Anticancer Potential

Several studies have explored the anticancer properties of indazole derivatives. Notably:

- PLK4 Inhibition : Compounds derived from indazoles have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial in cancer cell proliferation. One derivative demonstrated nanomolar IC50 values against PLK4 and significant tumor growth inhibition in mouse models .

Anti-inflammatory Effects

Indazole derivatives also exhibit anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | Reduced form | Anticancer and anti-inflammatory properties |

| 4,5,6,7-Tetrahydro-2H-indazole-3-carbonyl chloride | Lacks methyl group | Different chemical reactivity and biological profiles |

Q & A

Q. Advanced Research Focus

- Carbonyl Chloride vs. Carboxylic Acid : The chloride group enhances electrophilicity, enabling nucleophilic substitutions (e.g., amide couplings) for drug discovery .

- Steric Effects : Bulkier substituents reduce binding affinity to enzymes like kinases, as shown in analogues with methyl or bromine groups .

- Electron-Withdrawing Groups : Chloride at the 3-position increases metabolic stability compared to hydroxyl or amine derivatives .

What are the stability considerations for handling and storing this compound?

Q. Basic Research Focus

- Hydrolysis Sensitivity : Store under inert gas (argon) at –20°C to prevent reaction with moisture .

- Light Sensitivity : Amber glass vials mitigate decomposition via radical pathways .

- Compatibility : Avoid polar aprotic solvents (e.g., DMSO) at room temperature; use dichloromethane or THF for reactions .

What computational strategies are used to predict the reactivity of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electrophilic attack sites (e.g., carbonyl carbon) and frontier molecular orbitals (HOMO/LUMO) for reaction planning .

- Molecular Docking : Predicts binding modes to biological targets (e.g., kinases) by analyzing steric and electronic complementarity .

- MD Simulations : Assess solvation effects and conformational flexibility in aqueous vs. nonpolar environments .

What challenges arise in scaling up synthesis while maintaining high purity?

Q. Advanced Research Focus

- Byproduct Formation : Over-chlorination or ring-opening byproducts require careful stoichiometric control and inline FTIR monitoring .

- Purification : Scale-up of recrystallization demands solvent optimization (e.g., ethanol/water vs. DMF) to avoid yield loss .

- Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity in cyclization steps compared to homogeneous acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.